N-(4-fluorobenzyl)-N'-1-naphthylurea
Description
N-(4-Fluorobenzyl)-N'-1-naphthylurea is a urea derivative featuring a 4-fluorobenzyl group and a 1-naphthyl substituent linked via a urea (-NHCONH-) backbone. Urea derivatives are pivotal in medicinal and agrochemical research due to their hydrogen-bonding capacity, which enhances target binding and stability.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c19-15-10-8-13(9-11-15)12-20-18(22)21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHQOBDVRALFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-fluorobenzyl)-N'-1-naphthylurea with structurally or functionally analogous compounds, emphasizing substituents, physicochemical properties, and biological activities:
*Calculated using ChemDraw/BioByte tools.
Key Observations:
Functional Group Impact: Urea vs. Electron-Withdrawing Effects: The 4-fluorobenzyl group, common across compared compounds, may confer metabolic stability, as seen in hydrolysis-resistant analogs ().
Substituent Effects :
- 1-Naphthyl Group : Bulky aromatic substituents, as in the target compound and ’s carboxamide, enhance hydrophobic interactions with protein pockets, critical for antiviral activity .
- Chlorinated vs. Fluorinated Groups : Neburon’s dichlorophenyl group increases lipophilicity (LogP 3.5) compared to the target compound’s fluorobenzyl-naphthyl combination (LogP ~4.1), suggesting tailored solubility for agrochemical vs. pharmaceutical use .
Biological Activity: Antiviral Potential: Modifications to fluoxetine’s backbone () and SARS-CoV-2 inhibitors () highlight that fluorobenzyl-naphthyl hybrids are promising for broad-spectrum activity. The target urea’s hydrogen-bonding capacity may further optimize binding to viral proteases or host targets. Enzyme Inhibition: Urea derivatives like neburon () inhibit plant enzymes, suggesting the target compound could be repurposed for human enzyme targets (e.g., neutrophil elastase, ).
Research Findings and Implications
- Synthetic Feasibility : and demonstrate robust methodologies for introducing 4-fluorobenzyl and naphthyl groups, supporting scalable synthesis of the target urea.
- Stability Considerations : Hydrolysis studies of N-(4-fluorobenzyl)formamides () suggest the urea backbone may require stabilization in acidic/basic conditions for in vivo efficacy.
- Structure-Activity Relationship (SAR) : The 1-naphthyl group’s planar structure may improve π-π stacking in binding pockets, while the urea’s NH groups could mimic substrate interactions in enzymes like elastase () or viral proteases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
